N-(6-methoxypyridin-3-yl)-2-methyl-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide
CAS No.:
Cat. No.: VC14804702
Molecular Formula: C15H19N3O2S
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H19N3O2S |
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Molecular Weight | 305.4 g/mol |
IUPAC Name | N-(6-methoxypyridin-3-yl)-2-methyl-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide |
Standard InChI | InChI=1S/C15H19N3O2S/c1-9(2)7-12-14(17-10(3)21-12)15(19)18-11-5-6-13(20-4)16-8-11/h5-6,8-9H,7H2,1-4H3,(H,18,19) |
Standard InChI Key | GQAOYMLMSBWRBD-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=C(S1)CC(C)C)C(=O)NC2=CN=C(C=C2)OC |
Introduction
Structural Elucidation and Chemical Properties
Core Architecture
The molecule features a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—linked to a pyridine moiety via a carboxamide bridge. The thiazole ring is substituted at the 2-position with a methyl group and at the 5-position with a 2-methylpropyl (isobutyl) chain. The pyridine ring is methoxylated at the 6-position, introducing electron-donating character that influences reactivity and binding interactions .
Electronic and Steric Features
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Pyridine Substituents: The methoxy group at the pyridine’s 6-position enhances solubility through polar interactions while directing electrophilic substitution to the 3-position .
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Thiazole Modifications: The 2-methyl group sterically shields the thiazole’s nitrogen, potentially reducing nucleophilic attack. The isobutyl chain at the 5-position introduces hydrophobicity, which may facilitate membrane permeability .
Physicochemical Profile
Property | Value/Description | Significance |
---|---|---|
Molecular Weight | ~307.4 g/mol | Optimal for blood-brain barrier penetration |
LogP (Predicted) | 2.8 | Balanced hydrophobicity for bioavailability |
Hydrogen Bond Donors | 2 (amide NH, thiazole NH) | Facilitates target binding |
Hydrogen Bond Acceptors | 5 (amide O, pyridine N, etc.) | Enhances solubility and interactions |
Synthetic Strategies
Key Reaction Pathways
The synthesis of N-(6-methoxypyridin-3-yl)-2-methyl-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide involves multi-step protocols, often leveraging cross-coupling reactions and cyclization techniques:
Thiazole Ring Formation
The thiazole core is typically constructed via the Hantzsch thiazole synthesis, reacting α-halo ketones with thioureas. For this compound, 2-methyl-5-(2-methylpropyl)thiazole-4-carboxylic acid is generated first, followed by amidation with 6-methoxypyridin-3-amine .
Suzuki-Miyaura Coupling
As demonstrated in analogous syntheses , palladium-catalyzed coupling between pyridine boronic acids and halogenated intermediates enables precise functionalization. For example, 4-bromo-2-fluoropyridine may undergo Suzuki coupling with pyrrole boronic acids to install the methoxypyridine moiety .
Semihaloform Reaction
Critical for introducing the carboxamide group, this reaction involves treating esters with halogens (e.g., I₂) in basic conditions, followed by hydrolysis to yield carboxylic acids . Subsequent coupling with amines completes the amide bond.
Optimization Challenges
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Regioselectivity: Competing reactions at the pyridine’s 3- vs. 4-positions necessitate careful catalyst selection (e.g., Pd(PPh₃)₄) .
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Yield Maximization: Microwave-assisted synthesis and solvent systems (e.g., DMF/H₂O) improve reaction efficiency, achieving yields up to 67% in model systems .
Biological Activity and Mechanism
Enzyme Inhibition
The pyridine-thiazole scaffold shows affinity for kinase domains, particularly tyrosine kinases involved in oncogenic signaling. Molecular docking studies suggest that the isobutyl chain occupies hydrophobic pockets adjacent to ATP-binding sites .
Antimicrobial Activity
Compared to chloropyridine-thiazole derivatives, which display MIC values of 8 µg/mL against Staphylococcus aureus, the methoxy variant’s activity is attenuated (MIC >32 µg/mL), likely due to reduced electrophilicity .
Comparative Analysis with Related Derivatives
Applications and Future Directions
Therapeutic Development
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Antiretroviral Agents: Structural tuning (e.g., replacing methoxy with trifluoromethyl) could enhance viral envelope binding .
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Oncology: Conjugation with antibody-drug conjugates (ADCs) may target tyrosine kinase-overexpressing tumors.
Material Science
The compound’s rigid heterocyclic framework makes it a candidate for organic semiconductors, with predicted hole mobility of 0.6 cm²/V·s.
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